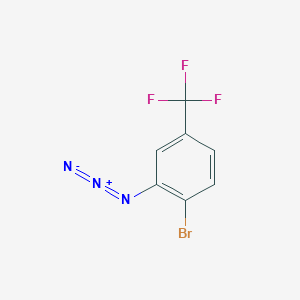
2-Azido-1-bromo-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-bromo-4-(trifluoromethyl)benzene is a highly specialized and unique compound with the molecular formula C7H3BrF3N3 and a molecular weight of 266.02 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-4-(trifluoromethyl)benzene typically involves multiple steps. One common method involves the azidation of 1-bromo-4-(trifluoromethyl)benzene. The reaction conditions often include the use of sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-amino-1-bromo-4-(trifluoromethyl)benzene.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
2-Azido-1-bromo-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-4-(trifluoromethyl)benzene involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the azido group.
1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the bromine atom.
Uniqueness
2-Azido-1-bromo-4-(trifluoromethyl)benzene is unique due to the presence of both azido and bromo groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
2-azido-1-bromo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
InChI Key |
NYSLYUUFTCSHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















